(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile
Description
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGJENJOKQETPV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584389 | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429689-24-7 | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 429689-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and butanenitrile.
Chiral Catalysts: Chiral catalysts are often employed to ensure the stereoselective formation of the (3S) enantiomer.
Reaction Conditions: The reaction conditions usually involve the use of organic solvents like dichloromethane or toluene, and the reactions are carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-(+)-3-(1-Methyl-1H-indol-3-yl)butanenitrile: The enantiomer of the compound, which may have different biological activities and properties.
3-(1-Methyl-1H-indol-3-yl)propionitrile: A structurally similar compound with a shorter carbon chain.
3-(1-Methyl-1H-indol-3-yl)acetonitrile: Another related compound with a different carbon chain length.
Uniqueness
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the indole ring and the nitrile group also contributes to its distinct chemical properties and reactivity.
Biological Activity
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile, a compound with significant structural and functional characteristics, has garnered attention in various fields of biological research. This article explores its biological activity, including its pharmacological potential, antimicrobial properties, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.28 g/mol. The compound features a chiral center, contributing to its unique biological interactions.
Pharmacological Activity
Neuropharmacology : Research indicates that compounds related to indoles often exhibit neuroactive properties. This compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Antimicrobial Properties : A study on related indole derivatives demonstrated high antimicrobial activity against various bacterial strains, including multidrug-resistant isolates. The minimal inhibitory concentration (MIC) for some derivatives ranged from 0.13 to 1.0 µg/mL, showcasing their efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 0.5 | Gram-positive bacteria |
| Compound 2 | 0.25 | Gram-positive bacteria |
| Compound 3 | 2.0 | Gram-negative bacteria |
Case Studies
Study on Antimicrobial Agents : The effectiveness of tris(1H-indol-3-yl)methylium salts, structurally similar to this compound, was evaluated in vitro and in vivo. These compounds exhibited significant antibacterial activity while maintaining relatively low cytotoxicity against human fibroblasts .
Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of indole derivatives in models of neurodegenerative diseases. The modulation of neuroinflammatory pathways may be a mechanism through which these compounds exert their protective effects.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within biological systems. For instance, the indole moiety can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins involved in neurotransmission and microbial resistance mechanisms.
Safety and Toxicity
While the compound shows promising biological activity, safety evaluations indicate that certain derivatives may exhibit cytotoxic effects at higher concentrations. The LD50 values for related compounds suggest careful consideration in therapeutic contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
